molecular formula C22H24N2O9 B607346 Epioxytetracycline CAS No. 14206-58-7

Epioxytetracycline

Cat. No. B607346
CAS RN: 14206-58-7
M. Wt: 460.44
InChI Key: IWVCMVBTMGNXQD-DVJPNYBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epioxytetracycline is a degradation product of oxytetracycline formed by the epimerisation of the dimethylamino group at C4 in solution at neutral to acidic pH . It is a metabolite of oxytetracycline and has been found in swine manure compost and wastewater, and is considered a pollutant .


Synthesis Analysis

Oxytetracycline (OTC), from which Epioxytetracycline is derived, is synthesized by a type II polyketide synthase that generates the poly-β-ketone backbone through successive decarboxylative condensation of malonyl-CoA extender units, followed by modifications by cyclases, oxygenases, transferases, and additional tailoring enzymes .


Molecular Structure Analysis

Epioxytetracycline is formed by the epimerisation of the dimethylamino group at C4 in solution at neutral to acidic pH . The molecular formula of Epioxytetracycline is C22H24N2O9 .


Chemical Reactions Analysis

Oxytetracycline, the parent compound of Epioxytetracycline, is synthesized by a type II polyketide synthase that generates the poly-β-ketone backbone through successive decarboxylative condensation of malonyl-CoA extender units .


Physical And Chemical Properties Analysis

Epioxytetracycline has a molecular weight of 460.4 g/mol . It is a degradation product of oxytetracycline formed by the epimerisation of the dimethylamino group at C4 in solution at neutral to acidic pH .

Scientific Research Applications

  • Nanotechnology in Periodontitis : A study used doxycycline (DOX), a tetracycline antibiotic, in a nanostructured gel to prevent alveolar bone loss in rats with experimental periodontal disease. The study found that the doxycycline gel preserved periodontal surface, demonstrating potential applications of tetracyclines in nanotechnology-based dental treatments (Botelho et al., 2010).

  • Mitochondrial Function in Biomedical Research : Tetracyclines like doxycycline have been found to disturb mitochondrial function across various eukaryotic models. This has implications for their use in biomedical research, particularly in gene expression studies using Tet-on/Tet-off systems. The study cautions against extensive use of tetracyclines due to potential confounding effects on experimental results (Moullan et al., 2015).

  • Metabolites in Food Safety : Research identified 4-epioxytetracycline as a metabolite of oxytetracycline in egg yolk and plasma from chickens. This study highlights the relevance of tetracycline metabolites in food safety and animal husbandry (Zurhelle et al., 2000).

  • Impact on Human Cell Lines : A study on doxycycline showed that it alters metabolism and proliferation in human cell lines, shifting towards a more glycolytic phenotype. This finding is significant for researchers using doxycycline in inducible expression systems, suggesting the need for appropriate controls (Ahler et al., 2013).

  • Environmental Impact and Degradation : A study on the behavior of tetracyclines in swine manure composting found that compounds like 4-epioxytetracycline degrade during the composting process. This research is crucial for understanding the environmental impact and degradation kinetics of tetracycline antibiotics in agricultural settings (Wu et al., 2011).

Safety And Hazards

According to the safety data sheet, Epioxytetracycline can cause serious eye irritation and is suspected of damaging the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

(4R,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14-,17+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFJMIVZYSDULZ-DVJPNYBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873793
Record name 4-epi-Oxytetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-, (4R,4aR,5S,5aR,6S,12aS)-

CAS RN

14206-58-7
Record name 4-Epioxytetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-epi-Oxytetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-EPIOXYTETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73VON8SRY5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
R Prewo, JJ Stezowski - Journal of the American Chemical …, 1979 - ACS Publications
A structure determination for zwitterionic 4-epioxytetracycline, 4-epiOTC (±), has been carried out with a crystal of 4-epi0TC-4H20-CH2Cl2 maintained at 120 K. The space group is P2\…
Number of citations: 19 pubs.acs.org
D Mourot, B Delephine, J Boisseau, G Gayot - Journal of Chromatography A, 1980 - Elsevier
Pure standard of oxytetracycline hydrochloride was purchased from Sigma (Sst Louis, MO., US-A-) and tetxabutylammonium hydrogen sulfate (‘FBA) was obtained from AIdrich Europe (…
Number of citations: 19 www.sciencedirect.com
M Cherlet, S De Baere, P De Backer - Analyst, 2003 - pubs.rsc.org
… is the sum of the parent compound oxytetracycline and its derivative 4-epioxytetracycline. … Oxytetracycline (OTC) and 4-epioxytetracycline (4-epiOTC) as their hydrochloride form were …
Number of citations: 53 pubs.rsc.org
NH Khan, C Hendrix, J Hoebus, R Busson… - Janssen chimica …, 1992 - lirias.kuleuven.be
Analysis of purified samples of oxytetracycline, 4-epioxytetracycline, alfa-apooxytetracycline and beta-apooxytetracycline … Analysis of purified samples of oxytetracycline, 4-epioxytetracycline …
Number of citations: 5 lirias.kuleuven.be
CG Smyrniotakis, HA Archontaki - Journal of pharmaceutical and …, 2007 - Elsevier
Simultaneous determination of oxytetracycline, 4-epioxytetracycline, α-apooxytetracycline, tetracycline and β-apooxytetracycline on C 18 columns has been accomplished using a high …
Number of citations: 34 www.sciencedirect.com
R PREWO - 1979 - pascal-francis.inist.fr
Keyword (fr) COMPOSE CYCLIQUE CONDENSE COMPOSE CYCLIQUE SATURE COMPOSE TETRACYCLIQUE SUBSTANCE NATURELLE STRUCTURE CRISTALLINE …
Number of citations: 0 pascal-francis.inist.fr
LV Dmitrenko, DI Ostrovskiĭ, GV Samsonov - Antibiotiki, 1971 - pubmed.ncbi.nlm.nih.gov
[Physico-chemical properties of epioxytetracycline] [Physico-chemical properties of epioxytetracycline] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
SP Singh, A Pundhir, S Ghosh - 2015 - nopr.niscpr.res.in
An analytical method for the quantification of six common tetracyclines and derivatives thereof including tetracycline, 4-epitetracycline, 4-epioxytetracycline, oxytetracycline, 4-…
Number of citations: 21 nopr.niscpr.res.in
VN Solov'ev, GG Egorenko, VI Frolova - Antibiotiki, 1972 - pubmed.ncbi.nlm.nih.gov
[Effect of ADOT and epioxytetracycline on oxytetracycline toxicity parameters in acute experiments] [Effect of ADOT and epioxytetracycline on oxytetracycline toxicity parameters …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
RW Fedeniuk, S Ramamurthi, AR McCurdy - Journal of Chromatography B …, 1996 - Elsevier
… Oxytetracycline also undergoes epimerization of the C4 dimethylamino group to form 4-epioxytetracycline (4-epiOTC). Oxytetracycline and 4-epiOTC are identical except for the …
Number of citations: 38 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.